1,3,6-Heptatriene
Overview
Description
DS-3032b, also known as milademetan, is a selective inhibitor of the murine double minute 2 (MDM2) protein. This compound is designed to disrupt the interaction between MDM2 and the tumor suppressor protein p53, thereby reactivating p53’s tumor-suppressing functions. DS-3032b has shown promise in preclinical and clinical studies for the treatment of various cancers, including acute myeloid leukemia, myelodysplastic syndrome, and solid tumors .
Preparation Methods
The synthesis of DS-3032b involves several steps, starting with the preparation of the core dispiropyrrolidine structure. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of appropriate starting materials under specific conditions to form the dispiropyrrolidine core.
Functionalization: Various functional groups are introduced to the core structure through a series of chemical reactions, including alkylation, acylation, and cyclization.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for DS-3032b would involve scaling up these synthetic steps while ensuring consistency, safety, and cost-effectiveness .
Chemical Reactions Analysis
DS-3032b undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Various substitution reactions can be employed to introduce or replace functional groups on the core structure.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
DS-3032b has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: DS-3032b is used as a tool compound to study the MDM2-p53 interaction and to develop new MDM2 inhibitors.
Biology: It is used in cell-based assays to investigate the role of p53 in cell cycle regulation, apoptosis, and senescence.
Medicine: DS-3032b is being investigated in clinical trials for the treatment of various cancers, including acute myeloid leukemia, myelodysplastic syndrome, and solid tumors. .
Mechanism of Action
DS-3032b exerts its effects by binding to the MDM2 protein, thereby preventing MDM2 from interacting with p53. This inhibition allows p53 to escape degradation and accumulate in the cell. The increased levels of p53 can then activate the transcription of target genes involved in cell cycle arrest, apoptosis, and DNA repair. The molecular targets and pathways involved include the p53 signaling pathway, which plays a crucial role in maintaining genomic stability and preventing tumor development .
Comparison with Similar Compounds
DS-3032b is part of a class of compounds known as MDM2 inhibitors. Similar compounds include:
Nutlin-3a: Another MDM2 inhibitor that disrupts the MDM2-p53 interaction.
RG7112: A small molecule inhibitor of MDM2 that has been evaluated in clinical trials for cancer treatment.
SAR405838: An MDM2 inhibitor with a similar mechanism of action to DS-3032b.
What sets DS-3032b apart from these similar compounds is its improved pharmacokinetic profile and reduced toxicity, making it a more promising candidate for clinical use .
Properties
IUPAC Name |
(3E)-hepta-1,3,6-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-3-5-7-6-4-2/h3-5,7H,1-2,6H2/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHZYOISZDAYCU-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC=CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC/C=C/C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002-27-3 | |
Record name | 1,3,6-Heptatriene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.